4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-3-2-4-13(7-10)19-9-12(8-14(19)20)16-17-15(18-21-16)11-5-6-11/h2-4,7,11-12H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAMYJPYLDHVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a novel heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidinone ring fused with a cyclopropyl-substituted oxadiazole moiety. Its molecular formula is with a molecular weight of 284.31 g/mol. The structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its antimicrobial , anti-inflammatory , and neuroprotective effects.
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial potential of pyrrolidine derivatives. In particular, compounds similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one have shown effectiveness against various bacterial strains.
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Example A | Staphylococcus aureus | 0.0039 |
| Example B | Escherichia coli | 0.025 |
These findings suggest that the oxadiazole moiety may enhance the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
Studies have indicated that related compounds exhibit significant anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Neuroprotective Properties
Research has also pointed to potential neuroprotective effects of this class of compounds. For instance, in vitro studies demonstrated that derivatives could reduce neuronal apoptosis induced by oxidative stress. The proposed mechanism involves the upregulation of antioxidant enzymes and downregulation of apoptotic markers.
Case Studies
Several case studies have examined the biological activity of similar compounds:
- Neurotropic Activity : A study evaluating the neurotropic effects of a related oxadiazole derivative showed significant neuroprotection in models of neurodegeneration, suggesting that structural modifications can lead to enhanced neuroprotective profiles.
- Antimicrobial Efficacy : Another study focused on a series of pyrrolidine derivatives demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with particular emphasis on structure-activity relationships (SAR).
The mechanisms underlying the biological activities of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one are still being elucidated but may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Modulation of Immune Response : The compound may influence immune cell signaling pathways, reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrrolidin-2-one derivatives functionalized with 1,2,4-oxadiazole and aryl substituents. Below is a detailed comparison with structurally related analogs, focusing on molecular features and inferred properties:
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Molecular Weight and Polarity :
- The target compound (296.35 g/mol) is lighter than the chloro-fluoro analog (321.74 g/mol) due to the absence of halogens. Halogenation (Cl, F) increases molecular weight and polarity, which may influence solubility and target binding .
- The benzyl-substituted analog (297.35 g/mol) has comparable weight to the target compound but features a methyl group at the ortho position, which could sterically hinder interactions .
Its hydrochloride salt form further improves aqueous solubility . The piperidine-pyrazole analog (329.41 g/mol) demonstrates how expanding the core to a piperidine ring increases molecular weight and complexity, possibly affecting membrane permeability .
Synthetic Considerations: highlights a related piperidine-benzimidazole derivative synthesized in 56% yield over two steps, suggesting moderate synthetic accessibility for such analogs. Crystallographic characterization using SHELX software () is critical for confirming the stereochemistry and solid-state properties of these molecules .
Biological Implications :
- The 3-methylphenyl group in the target compound may favor hydrophobic interactions in binding pockets, while the chloro-fluoro analog’s halogen substituents could enhance electrostatic interactions with targets like enzymes or receptors .
- The azetidine and piperidine variants introduce basic nitrogen atoms, which may facilitate salt formation or hydrogen bonding, crucial for optimizing drug-like properties .
Q & A
Q. What are the recommended synthetic routes for preparing 4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one?
- Methodological Answer : The synthesis involves multi-step organic reactions. First, construct the pyrrolidin-2-one core via cyclocondensation of γ-aminobutyric acid derivatives with ketones or aldehydes. Next, introduce the 3-methylphenyl group via nucleophilic substitution or Friedel-Crafts alkylation. Finally, the 1,2,4-oxadiazol-5-yl moiety is formed via cyclization of amidoximes with cyclopropanecarbonyl chloride under acidic conditions . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Verify substitution patterns on the pyrrolidinone and oxadiazole rings. The cyclopropyl group shows distinct proton splitting (δ 1.0–2.0 ppm) .
- HRMS : Confirm molecular formula (e.g., C17H18N3O2 requires [M+H]+ = 296.1404).
- IR : Identify carbonyl stretches (pyrrolidin-2-one at ~1700 cm⁻¹) and oxadiazole C=N bands (~1600 cm⁻¹) .
Q. What safety precautions are required when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water and consult a physician. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can contradictory data in reaction yields be resolved during synthesis?
- Methodological Answer : Contradictions often arise from variable cyclopropane stability or oxadiazole ring-closure efficiency. Optimize by:
- Temperature control : Oxadiazole formation requires strict thermal regulation (80–100°C) to avoid side products .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .
- Real-time monitoring : Use TLC or in-situ IR to track intermediate formation .
Q. What strategies are effective for improving solubility in biological assays?
- Methodological Answer : Modify the compound’s physicochemical properties:
Q. How can computational methods predict biological targets for this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
Q. What analytical techniques resolve structural ambiguities in crystallography?
- Methodological Answer : For ambiguous NOE signals or disorder in the cyclopropyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
